molecular formula C24H16Br2N2 B15016282 N,N'-bis[(E)-(4-bromophenyl)methylidene]naphthalene-1,5-diamine

N,N'-bis[(E)-(4-bromophenyl)methylidene]naphthalene-1,5-diamine

Cat. No.: B15016282
M. Wt: 492.2 g/mol
InChI Key: UCMXVHYSZMAAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is a complex organic compound characterized by the presence of bromine atoms and a naphthalene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE typically involves a multi-step process. One common method includes the condensation reaction between 4-bromobenzaldehyde and 5-amino-1-naphthaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of naphthalene oxides.

    Reduction: Formation of naphthylamines.

    Substitution: Formation of substituted naphthalenes.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(4-CHLOROPHENYL)-N-{5-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE
  • **(E)-1-(4-FLUOROPHENYL)-N-{5-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-{5-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties

Properties

Molecular Formula

C24H16Br2N2

Molecular Weight

492.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[5-[(4-bromophenyl)methylideneamino]naphthalen-1-yl]methanimine

InChI

InChI=1S/C24H16Br2N2/c25-19-11-7-17(8-12-19)15-27-23-5-1-3-21-22(23)4-2-6-24(21)28-16-18-9-13-20(26)14-10-18/h1-16H

InChI Key

UCMXVHYSZMAAQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N=CC3=CC=C(C=C3)Br)C(=C1)N=CC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.